

Evaluating the safety profile of R-(+)-Mono-desmethysibutramine versus racemic sibutramine

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Compound of Interest

Compound Name: *R-(+)-Mono-desmethysibutramine*

Cat. No.: B10819492

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A Comparative Safety Profile: **R-(+)-Mono-desmethysibutramine** vs. Racemic Sibutramine

Introduction

Sibutramine, formerly marketed as an anti-obesity drug, was sold as a racemic mixture of R(+) and S(-) enantiomers. Its therapeutic effects are primarily attributed to its active metabolites, mono-desmethysibutramine (M1) and di-desmethysibutramine (M2), which are potent inhibitors of norepinephrine and serotonin reuptake.[1][2][3] However, racemic sibutramine was withdrawn from the market in many countries due to an increased risk of serious cardiovascular adverse events, including nonfatal myocardial infarction and stroke.[4][5][6] This has led to research into the pharmacological and safety profiles of its individual enantiomers and metabolites, with the hypothesis that a specific enantiomer of a metabolite might offer a better safety profile while retaining therapeutic efficacy. This guide provides a comparative evaluation of the safety profile of **R-(+)-Mono-desmethysibutramine** versus its parent compound, racemic sibutramine, based on available experimental data.

Data Presentation

The following tables summarize the quantitative data available for racemic sibutramine and its metabolites. Direct comparative safety data for isolated **R-(+)-Mono-desmethysibutramine** is limited; its profile is often inferred from studies on the racemic metabolites.

Table 1: In Vitro Pharmacology - Monoamine Reuptake Inhibition

Compound/Metabolite	Norepinephrine (NE) Reuptake Inhibition (IC50)	Serotonin (5-HT) Reuptake Inhibition (IC50)	Dopamine (DA) Reuptake Inhibition (IC50)
Racemic Sibutramine	Weak inhibitor[7]	Weak inhibitor[7]	Weak inhibitor[8]
R-(+)-Mono-desmethysibutramine	More potent than S-enantiomer and sibutramine[8]	More potent than S-enantiomer and sibutramine[8]	More potent than S-enantiomer and sibutramine[8]
S-(-)-Mono-desmethysibutramine	Less potent than R-enantiomer[8]	Less potent than R-enantiomer[8]	Less potent than R-enantiomer[8]

Note: Specific IC50 values for **R-(+)-Mono-desmethysibutramine** are not consistently reported in the literature reviewed. Studies indicate the R-enantiomers of the metabolites are significantly more potent than the S-enantiomers and the parent compound.[8]

Table 2: In Vitro Cardiovascular Safety - hERG Channel Inhibition

Compound	IC50 for hERG Inhibition
Racemic Sibutramine	2.5 µM to 3.92 µM[9][10]
R-(+)-Mono-desmethysibutramine	Data not available

Note: Inhibition of the hERG potassium channel is a key indicator of potential for QT interval prolongation and cardiac arrhythmias.[5][9]

Table 3: In Vivo Cardiovascular Effects (from studies on Racemic Sibutramine)

Parameter	Effect Observed with Racemic Sibutramine
Heart Rate	Moderate increase of 3-4 bpm in many studies. [4] In a beagle dog study, a dose of 30 mg/kg resulted in a 76 bpm increase.[10]
Blood Pressure	Attenuates the reduction in blood pressure associated with weight loss, and can cause slight increases.[4][11] A 30 mg/kg dose in beagle dogs led to a 51 mmHg increase.[10]
QT Interval	May prolong the QT interval.[5] However, one study in beagle dogs showed no effect on the QTc interval.[10]
Major Adverse Cardiac Events (MACE)	The SCOUT trial showed a 1.4% absolute risk increase in non-fatal MACE for sibutramine vs. placebo in high-risk patients (11.4% vs. 10.0%). [6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of safety data.

1. Monoamine Reuptake Inhibition Assay

This assay determines a compound's potency in blocking the reuptake of neurotransmitters (norepinephrine, serotonin, dopamine) into presynaptic neurons.

- Objective: To measure the IC50 values of test compounds for the inhibition of monoamine transporters (DAT, NET, SERT).
- Methodology:
 - Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human isoforms of the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are cultured.[12][13]

- Assay Principle: A fluorescent or radiolabeled substrate that is a known substrate for the transporter is used. Inhibition of the transporter by a test compound prevents the uptake of this substrate into the cells.[\[12\]](#)[\[14\]](#)
- Procedure:
 - Cells are plated in a multi-well format (e.g., 96-well plate).
 - Cells are pre-incubated with various concentrations of the test compound (e.g., **R-(+)-mono-desmethylsibutramine** or racemic sibutramine) for a defined period (e.g., 15-30 minutes) at 37°C.[\[15\]](#)
 - The fluorescent or radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or a fluorescent substrate) is added to initiate the uptake reaction.[\[12\]](#)
 - After a specific incubation time, the uptake is terminated (e.g., by rapid washing with ice-cold buffer).
 - The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.[\[13\]](#)[\[14\]](#)
- Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a concentration-response curve.

2. hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)

This electrophysiological assay is the gold standard for assessing a drug's potential to block the hERG channel, a primary cause of drug-induced QT prolongation.[\[16\]](#)[\[17\]](#)

- Objective: To determine the IC₅₀ of a test compound for inhibition of the hERG potassium current (I_{Kr}).
- Methodology:
 - Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.[\[9\]](#)

- Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell.[16]
- Procedure:
 - A glass micropipette forms a high-resistance seal with the cell membrane.
 - The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
 - A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG tail current. A common protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step where the tail current is measured.[18]
 - After obtaining a stable baseline current, the cell is perfused with solutions containing increasing concentrations of the test compound.
 - The effect of each concentration on the hERG tail current amplitude is recorded.[9]
- Data Analysis: The percentage of channel inhibition is calculated for each compound concentration. The IC50 value is derived by fitting these data to a Hill equation. The temperature at which the experiment is conducted is a critical parameter and should be controlled and reported, as it can affect drug potency.[16]

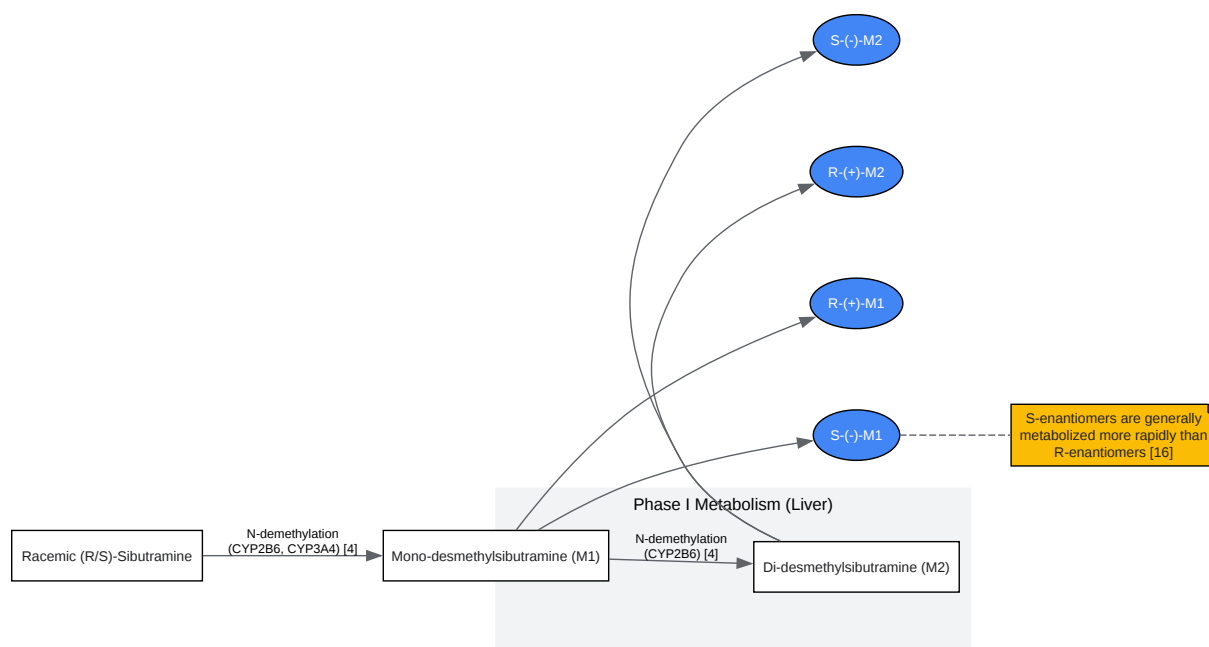
3. In Vivo Cardiovascular Safety Assessment in Conscious Beagle Dogs

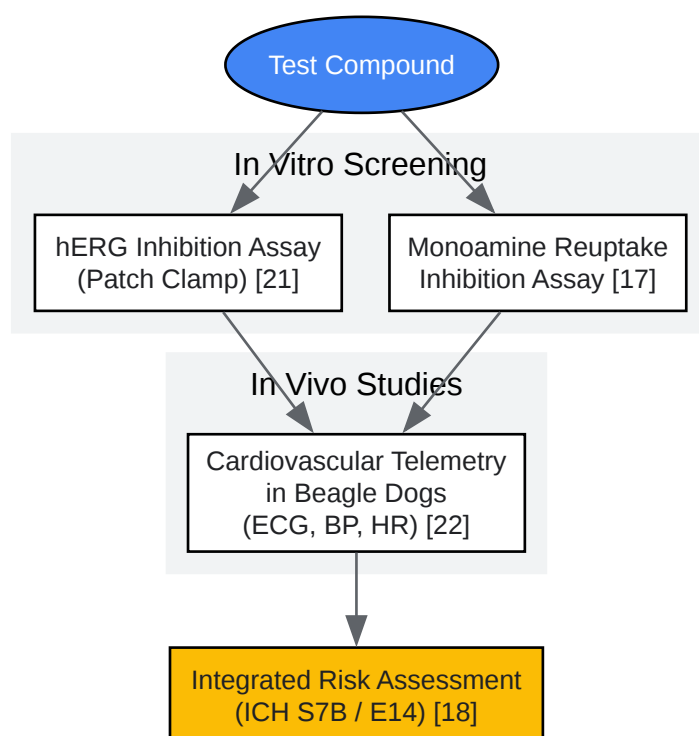
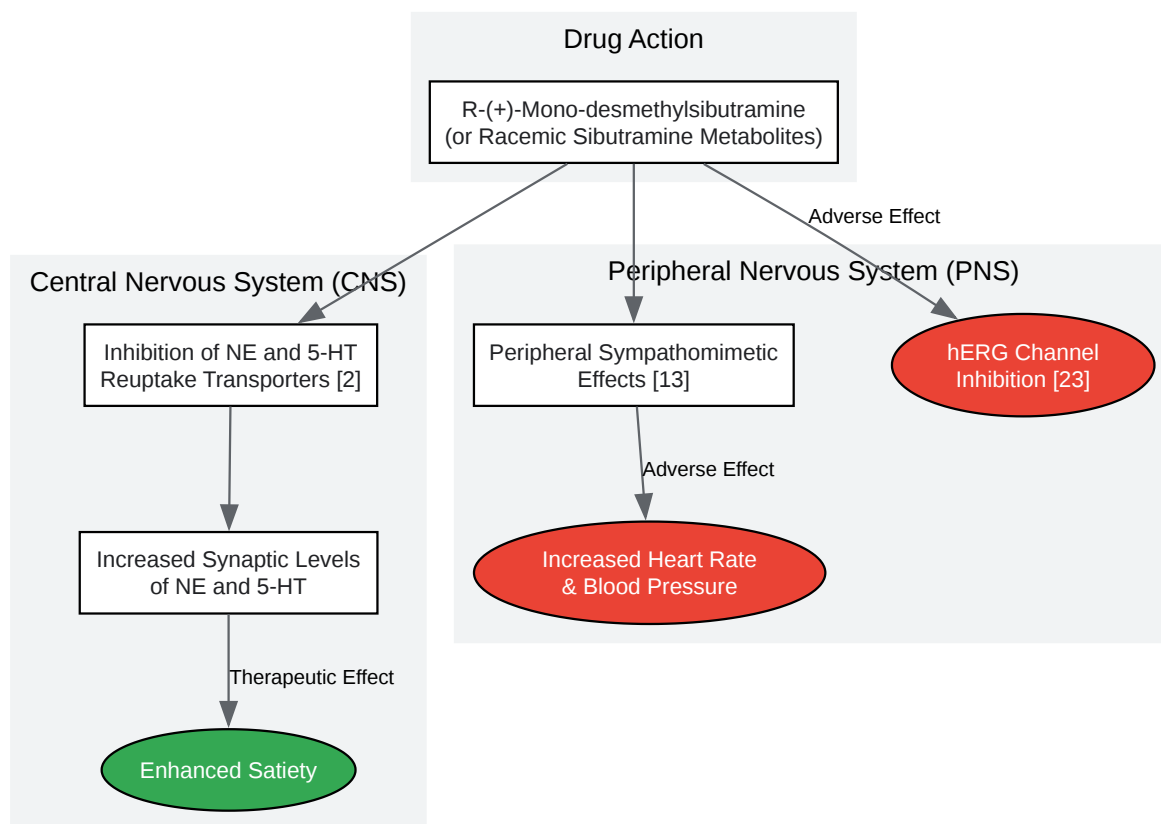
This study evaluates the effects of a drug on key cardiovascular parameters in a non-rodent species, as recommended by ICH S7A guidelines.[19][20]

- Objective: To assess the effects of the test compound on heart rate, blood pressure, and electrocardiogram (ECG) parameters, including the QT interval.
- Methodology:
 - Animal Model: Conscious, freely moving beagle dogs are used, as they are a standard model for cardiovascular safety pharmacology.[10][17]

- Instrumentation: Animals are surgically implanted with telemetry devices that allow for continuous monitoring of ECG, blood pressure (arterial), and heart rate without the need for restraint, which minimizes stress-related artifacts.[\[20\]](#)
- Procedure:
 - Following a post-surgical recovery period and acclimatization, baseline cardiovascular data is collected.
 - Animals are administered the test compound (e.g., via oral gavage) at various dose levels, along with a vehicle control group, in a crossover design.
 - Cardiovascular parameters are continuously recorded for a specified period post-dosing (e.g., 24 hours).
- Data Analysis:
 - Changes in heart rate and blood pressure from baseline are calculated for each dose group and compared to the vehicle control.
 - ECG intervals (PR, QRS, QT) are measured. The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's or Bazett's formula).
 - Statistical analysis is performed to determine the significance of any observed effects.

Mandatory Visualization





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